2-methoxy-1-(piperazin-1-yl)propan-1-one hydrochloride
Description
2-Methoxy-1-(piperazin-1-yl)propan-1-one hydrochloride is a piperazine derivative characterized by a methoxy-substituted propanone backbone linked to a piperazine ring, with a hydrochloride counterion enhancing its solubility. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic properties and receptor interactions.
Properties
IUPAC Name |
2-methoxy-1-piperazin-1-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-7(12-2)8(11)10-5-3-9-4-6-10;/h7,9H,3-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJINNFJBUFIMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCNCC1)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-1-(piperazin-1-yl)propan-1-one hydrochloride typically involves the reaction of 1-(2-methoxyphenyl)piperazine with a suitable alkylating agent. One common method involves the reaction of 1-(2-methoxyphenyl)piperazine with 3-chloropropan-1-one in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The hydrochloride salt is typically formed by treating the free base with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-1-(piperazin-1-yl)propan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while reduction of the carbonyl group can produce 2-methoxy-1-piperazin-1-ylpropan-1-ol.
Scientific Research Applications
Medicinal Chemistry
Neuropharmacological Research
2-methoxy-1-(piperazin-1-yl)propan-1-one hydrochloride is being investigated for its potential as a ligand for various neurotransmitter receptors, particularly serotonin receptors. Research indicates that piperazine derivatives exhibit significant activity at the 5-HT_1A receptor, which is crucial for mood regulation and anxiety disorders. For instance, studies have shown that modifications in the piperazine moiety can enhance receptor binding affinity and selectivity, making these compounds promising candidates for the development of new antidepressants or anxiolytics .
Synthesis of Novel Compounds
Synthetic Intermediate
This compound serves as an important intermediate in the synthesis of other biologically active molecules. Its structure allows for further functionalization, leading to derivatives that may possess enhanced pharmacological properties. For example, researchers have synthesized various piperazine-based compounds that demonstrate improved efficacy against specific targets in cancer therapy and neurodegenerative diseases .
Case Studies
Potential Therapeutic Uses
The ongoing research into this compound suggests several therapeutic applications:
- Antidepressants : Targeting serotonin receptors to alleviate symptoms of depression.
- Anxiolytics : Reducing anxiety through modulation of neurotransmitter systems.
- Anticancer Agents : Developing derivatives that can induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 2-methoxy-1-(piperazin-1-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural analogs, highlighting substituent differences and their implications:
Key Differences and Implications
- Position of Methoxy Group: The 2-methoxy vs.
- Phenoxy vs. Alkoxy Substituents: Phenoxy derivatives (e.g., 1334148-91-2) introduce aromaticity, enhancing lipophilicity and possibly blood-brain barrier penetration compared to aliphatic methoxy groups .
- Biological Activity: CIBA 1002-Go: Demonstrates significant effects on catecholamine storage, suggesting utility in neuropharmacology . Anti-Parasitic Derivatives: Aryl-thiophene analogs exhibit trypanocidal activity, linked to electron-withdrawing groups enhancing membrane permeability .
Pharmacological and Industrial Relevance
- Neuropharmacology: Piperazine derivatives with methoxy or phenoxy groups are frequently explored as dopamine or serotonin receptor modulators.
- Antimicrobials : Structural features like sulfanyl or benzyl groups (e.g., 1354961-19-5) may enhance antimicrobial potency .
- Supplier Availability : Commercial availability of analogs (e.g., from BLD Pharm Ltd. ) underscores their utility as building blocks in drug discovery.
Biological Activity
2-Methoxy-1-(piperazin-1-yl)propan-1-one hydrochloride is a compound of interest in pharmacological research due to its potential biological activities, particularly in the realm of neuropharmacology. This article aims to summarize the biological activity of this compound, focusing on its interactions with various receptors, its pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-methoxy-1-(piperazin-1-yl)propan-1-one hydrochloride can be represented as follows:
This compound features a methoxy group, a piperazine moiety, and a propanone backbone, which contribute to its biological activity.
Receptor Interactions
Research has shown that compounds with similar structures exhibit significant interactions with various neurotransmitter receptors. Notably, 2-methoxy-1-(piperazin-1-yl)propan-1-one hydrochloride is expected to interact with:
- 5-HT Receptors : Studies indicate that compounds containing piperazine can have high affinity for serotonin receptors, particularly 5-HT1A and 5-HT2A. These interactions are crucial for the modulation of mood and anxiety .
- Dopaminergic Receptors : The compound may also affect dopaminergic pathways, particularly through D2 receptors, which are implicated in various neuropsychiatric disorders .
Pharmacological Effects
The pharmacological profile of 2-methoxy-1-(piperazin-1-yl)propan-1-one hydrochloride suggests several potential effects:
- Antidepressant-like Activity : Similar derivatives have shown promising results in animal models for depression, indicating that this compound may also exhibit mood-enhancing properties through serotonergic mechanisms .
- Anxiolytic Effects : Compounds with piperazine structures have been linked to anxiolytic effects, potentially making them useful in treating anxiety disorders .
Case Study 1: Antidepressant-Like Properties
A study synthesized a derivative related to 2-methoxyphenylpiperazine and evaluated its pharmacological profile. The compound exhibited high affinity for 5-HT1A receptors and demonstrated significant antidepressant-like effects in animal models. Notably, it did not impair motor functions at effective doses, suggesting a favorable side effect profile .
| Compound | Affinity for 5-HT1A | Affinity for D2 | Antidepressant Effect |
|---|---|---|---|
| HBK-10 | High | Moderate | Significant |
Case Study 2: Neuropharmacological Evaluation
Another study focused on the synthesis and evaluation of piperazine derivatives. It was found that these compounds could effectively reverse behavioral changes induced by chronic stress in mice models. This suggests that 2-methoxy-1-(piperazin-1-yl)propan-1-one hydrochloride might have similar capabilities .
Q & A
Basic Research Questions
Q. What are the recommended safe handling and storage protocols for 2-methoxy-1-(piperazin-1-yl)propan-1-one hydrochloride in laboratory settings?
- Methodological Answer:
- Handling: Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/particulates by working in a fume hood with adequate ventilation . Electrostatic buildup should be minimized by grounding equipment.
- Storage: Keep the compound in a tightly sealed container under dry, inert conditions (e.g., argon atmosphere). Store at room temperature (20–25°C) away from oxidizing agents and moisture .
- Emergency Measures: For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Use dry sand or alcohol-resistant foam for fire suppression due to potential HCl gas release .
Q. How can researchers optimize the synthesis of 2-methoxy-1-(piperazin-1-yl)propan-1-one hydrochloride to improve yield and purity?
- Methodological Answer:
- Reaction Conditions: Use anhydrous solvents (e.g., dichloromethane or THF) and maintain a temperature of 0–5°C during the coupling of piperazine with the methoxy-propanone precursor. Catalysts like Hünig’s base (DIPEA) can enhance nucleophilic substitution efficiency .
- Purification: Perform recrystallization using ethanol/water mixtures (3:1 v/v) to isolate the hydrochloride salt. Monitor pH (target 4–5) to avoid decomposition .
- Yield Tracking: Use TLC (silica gel, ethyl acetate/hexanes) to monitor reaction progress. Typical yields range from 65–80% after optimization .
Q. What analytical techniques are essential for characterizing the structural integrity of this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d₆) identifies key protons (e.g., methoxy singlet at δ 3.2–3.4 ppm, piperazine NH signals at δ 8.1–8.5 ppm) .
- Mass Spectrometry: ESI-MS in positive ion mode confirms the molecular ion peak at m/z 231.16 (free base) and 267.62 (hydrochloride adduct) .
- Elemental Analysis: Validate C, H, N, and Cl content (±0.3% deviation from theoretical values) .
Advanced Research Questions
Q. How can researchers analyze reaction mechanisms and by-product formation during the synthesis of derivatives of this compound?
- Methodological Answer:
- Mechanistic Probes: Use isotopic labeling (e.g., deuterated solvents or ¹⁵N-piperazine) to track substituent incorporation via NMR or LC-MS .
- By-Product Identification: Employ HPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient) to detect impurities. Common by-products include unreacted piperazine or over-alkylated derivatives .
- Computational Modeling: DFT calculations (e.g., Gaussian 16) predict transition states and regioselectivity in substitution reactions .
Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound in pharmacological studies?
- Methodological Answer:
- Analog Synthesis: Modify the methoxy group (e.g., replace with ethoxy or halogens) or piperazine substituents (e.g., benzyl or tolyl groups) to assess binding affinity changes .
- Biological Assays: Test analogs in vitro against target receptors (e.g., serotonin or dopamine receptors) using radioligand displacement assays. Correlate IC₅₀ values with structural features .
- Molecular Docking: Use AutoDock Vina to predict binding poses in receptor pockets (e.g., 5-HT₁A) and validate with mutagenesis studies .
Q. How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound?
- Methodological Answer:
- Single-Crystal X-Ray Diffraction: Grow crystals via vapor diffusion (acetonitrile/water). Resolve the absolute configuration using anomalous scattering (Cu-Kα radiation) .
- Data Interpretation: Analyze bond angles (e.g., C-O-C in methoxy group: ~118°) and torsional angles (piperazine ring puckering) to confirm conformer stability .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer:
- Accelerated Degradation Studies: Incubate the compound in buffers (pH 2–10) at 40°C for 14 days. Monitor decomposition via HPLC. Stability is highest at pH 4–6, with hydrolysis of the ketone group at extremes .
- Thermogravimetric Analysis (TGA): Determine decomposition onset temperature (typically >200°C) under nitrogen atmosphere .
Q. Which chromatographic methods are optimal for assessing purity in complex matrices (e.g., biological samples)?
- Methodological Answer:
- HPLC-UV: Use a reversed-phase C8 column with isocratic elution (70:30 methanol/50 mM ammonium acetate). Detect at λ = 254 nm (LOD: 0.1 µg/mL) .
- LC-MS/MS: Employ MRM transitions (m/z 231 → 84 for quantification) in plasma extracts after protein precipitation with acetonitrile .
Q. How can researchers investigate the compound’s mechanism of action in modulating biological pathways?
- Methodological Answer:
- Transcriptomic Profiling: Perform RNA-seq on treated cell lines to identify differentially expressed genes (e.g., MAPK or GPCR pathways) .
- Kinase Assays: Use ADP-Glo™ kinase assays to measure inhibition of specific kinases (e.g., PKA or PKC) .
- Metabolomic Analysis: Apply ¹H-NMR or LC-HRMS to track metabolite shifts (e.g., ATP/ADP ratios) in response to treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
